molecular formula C19H17N3O3S2 B2705047 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide CAS No. 222555-42-2

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide

Cat. No. B2705047
CAS RN: 222555-42-2
M. Wt: 399.48
InChI Key: ZUYBFIQMXVYJCI-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Dimethylaminobenzylidene)-rhodanine is a chemical compound with the molecular formula C₁₂H₁₂N₂OS₂ and a molar mass of 264.37 g/mol . It is used as a reagent for silver .


Physical And Chemical Properties Analysis

This compound has a melting point of 275 - 280 °C and decomposes at these temperatures . It has a bulk density of 225 kg/m³ .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study highlighted the synthesis and evaluation of 4-thiazolidinone derivatives for their in vitro antimicrobial and anticancer potentials. One compound demonstrated significant activity as an antimicrobial agent, while another showed promising results as an anticancer agent. QSAR studies emphasized the importance of topological and electronic parameters in describing the activity of these synthesized compounds (Deep et al., 2016).

Corrosion Inhibition

Another area of application is in the field of corrosion science, where benzothiazole derivatives have been synthesized to study their effect on steel corrosion inhibition in acidic solutions. These derivatives demonstrated high efficiency and stability as corrosion inhibitors, showcasing the potential of such compounds in industrial applications (Hu et al., 2016).

Synthesis and Activity Evaluation

Research has also been conducted on synthesizing novel 4-thiazolidinone derivatives containing benzothiazole moiety and evaluating their anticancer activities. Some derivatives exhibited significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (Havrylyuk et al., 2010).

Supramolecular Structures Analysis

There has been interest in the supramolecular structures of thioxothiazolidinone derivatives, which form hydrogen-bonded dimers, chains, and sheets. These structural analyses contribute to understanding the molecular interactions and potential applications of these compounds in materials science and pharmacology (Delgado et al., 2005).

Safety and Hazards

This compound is classified as highly hazardous to water . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .

properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(26)27-16)20-17(24)14-5-3-4-6-15(14)23/h3-11,23H,1-2H3,(H,20,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYBFIQMXVYJCI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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